
3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1H-Pyrazol-4-yl)pyridine” is a heterocyclic compound with the molecular formula C8H7N3 . It is a member of the pyrazolopyridines family, which are bicyclic heterocyclic compounds . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of pyrazolopyridines has been a topic of interest for many researchers. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, various synthetic strategies and approaches have been developed .Molecular Structure Analysis
The molecular structure of “3-(1H-Pyrazol-4-yl)pyridine” consists of a pyrazole ring fused with a pyridine ring . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis
Pyrazolopyridines have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1H-Pyrazol-4-yl)pyridine” include an average mass of 145.161 Da and a monoisotopic mass of 145.063995 Da .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride: is a versatile compound in synthetic chemistry, particularly in the synthesis of pyrazole derivatives . These derivatives are valuable due to their broad spectrum of chemical and biological properties. They serve as core frameworks in a vast array of heterocyclic compounds, which are essential in various natural products like hormones, antibiotics, and vitamins .
Organic Light-Emitting Diodes (OLEDs)
This compound has potential applications in the development of OLEDs. Pyrazole derivatives can be used to create complexes with metals like platinum, which exhibit green fluorescence and are useful in photovoltaic devices . The electronic and photophysical properties of these complexes can be fine-tuned for better performance in OLEDs .
Biological Activities
Pyrazole derivatives, including 3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride , have been reported to possess a range of biological activities. They show promise as antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal agents . This makes them valuable for pharmaceutical research and drug development.
Photovoltaic Devices
In the realm of renewable energy, pyrazole-based compounds are being explored for their use in photovoltaic devices. Their structural features and ability to form complexes with metals make them suitable candidates for creating efficient photovoltaic materials .
Antibacterial Properties
The antibacterial properties of pyrazole derivatives are significant, with some compounds showing activity against various bacterial strains. These properties are being studied to develop new antibacterial agents that can address the growing concern of antibiotic resistance .
Antimalarial Research
Pyrazole derivatives are also being investigated for their antimalarial properties. Research in this field aims to develop new antimalarial drugs that can overcome resistance to current treatments. Molecular docking studies of pyrazole compounds have shown promising results in inhibiting the growth of malaria parasites .
Anticancer Applications
The anticancer potential of pyrazole derivatives is a significant area of research. Some derivatives have been shown to be cytotoxic to various human cancer cell lines, and they are being evaluated for their use as chemotherapeutic agents . The ability to induce apoptosis in cancer cells makes these compounds particularly interesting for cancer treatment.
Antioxidant Properties
Lastly, the antioxidant properties of pyrazole derivatives are noteworthy. They have been evaluated for their radical scavenging activity, which is crucial in preventing oxidative stress-related diseases . These properties are beneficial for developing treatments for conditions caused by oxidative damage.
Zukünftige Richtungen
The future directions in the research of pyrazolopyridines could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Wirkmechanismus
Target of Action
For instance, some pyrazole derivatives target the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) . Other pyrazole derivatives have been found to target the monopolar spindle 1 (MPS1) kinase, also known as threonine and tyrosine kinase (TTK) .
Mode of Action
For instance, some pyrazole derivatives interact with their targets through a [3 + 2] cycloaddition reaction .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to affect the mitochondrial respiratory chain .
Pharmacokinetics
The polar nature of the pyrazole ring in similar compounds is known to improve the pharmacokinetic parameters .
Result of Action
Some pyrazole derivatives have been found to display superior antipromastigote activity , and others have shown cytotoxic effects in certain cell lines .
Action Environment
The synthesis of similar pyrazole derivatives has been found to proceed under specific conditions, such as under an argon atmosphere in a 2-ethoxyethanol–water mixture .
Eigenschaften
IUPAC Name |
3-(1-methylpyrazol-4-yl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h2-7H,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGMOQLXMVIIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl [2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2900640.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2900641.png)
![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2900642.png)
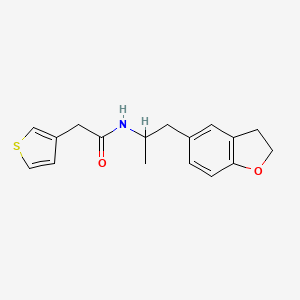
![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2900644.png)
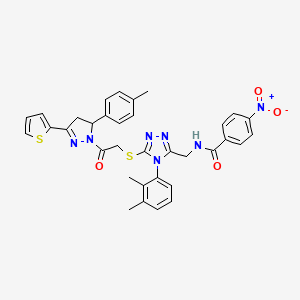
![1-Methyl-3-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2900646.png)
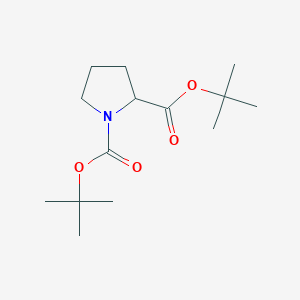
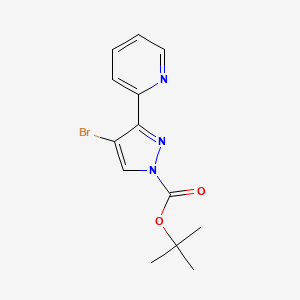
![N-(2,6-diethylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2900653.png)
![Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate](/img/structure/B2900657.png)
![3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2900658.png)
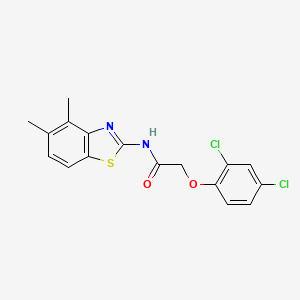
![3-benzyl-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2900660.png)